molecular formula C18H17NO5 B5804568 ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate

Cat. No.: B5804568
M. Wt: 327.3 g/mol
InChI Key: DTKBTRCXQOFPHX-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate is a chemical compound that features a benzodioxin moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxin structure is known for its presence in several bioactive molecules, making this compound a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin moiety can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and amide functionalities, along with the benzodioxin moiety, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-2-22-18(21)13-5-3-4-6-14(13)19-17(20)12-7-8-15-16(11-12)24-10-9-23-15/h3-8,11H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKBTRCXQOFPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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